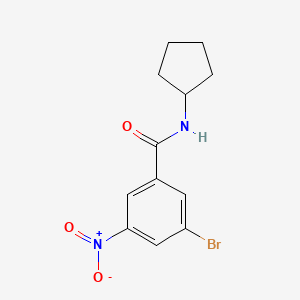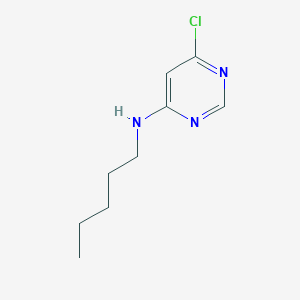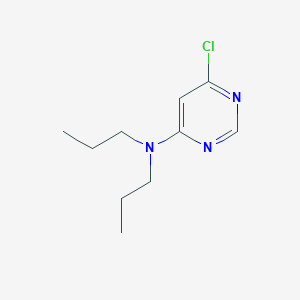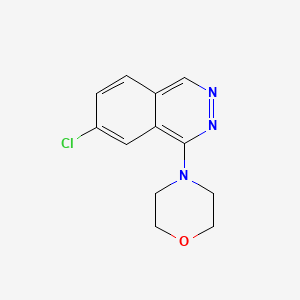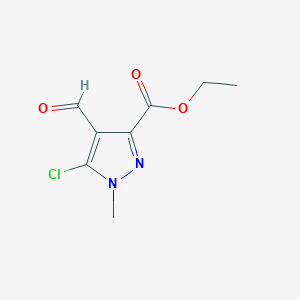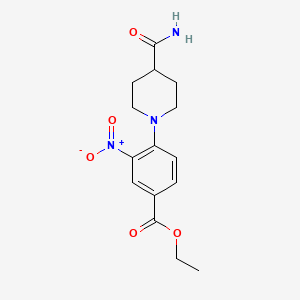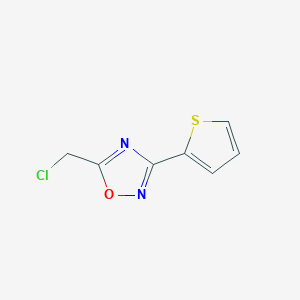
5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole
Overview
Description
WAY-388798 is a chemical compound known for its role as an agonist of the free fatty acid receptor 1 (GPR40). This receptor is involved in various physiological processes, including the regulation of insulin secretion. The molecular formula of WAY-388798 is C7H5ClN2OS, and it has a molecular weight of 200.65 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WAY-388798 typically involves multiple steps, starting from commercially available starting materials. The process includes the formation of key intermediates through reactions such as chlorination, nitration, and sulfonation. Each step requires specific reaction conditions, including temperature control, pH adjustments, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of WAY-388798 is scaled up using batch or continuous flow reactors. The process is optimized to minimize waste and maximize efficiency. Key considerations include the selection of solvents, purification methods (such as crystallization or chromatography), and stringent quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: WAY-388798 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, WAY-388798 can form oxidized derivatives.
Reduction: Reducing agents can convert WAY-388798 into its reduced forms.
Substitution: WAY-388798 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
WAY-388798 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study receptor-ligand interactions and to develop new synthetic methodologies.
Biology: WAY-388798 is employed in research on metabolic pathways and the role of GPR40 in cellular processes.
Medicine: The compound is investigated for its potential therapeutic effects in conditions such as diabetes, where GPR40 activation can enhance insulin secretion.
Industry: WAY-388798 is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
WAY-388798 exerts its effects by binding to the free fatty acid receptor 1 (GPR40). This binding activates the receptor, leading to a cascade of intracellular signaling events. The activation of GPR40 enhances the secretion of insulin from pancreatic beta cells, which helps regulate blood glucose levels. The molecular targets involved include various signaling proteins and enzymes that mediate the receptor’s effects .
Comparison with Similar Compounds
TAK-041: A selective GPR139 agonist used to study negative symptoms of schizophrenia.
ML382: A positive allosteric modulator of Mas-related G protein-coupled receptor X1 (MRGPRX1).
TUG-424: A potent and selective free fatty acid receptor 1 (FFA1/GPR40) agonist.
Uniqueness: WAY-388798 is unique in its high specificity and potency as a GPR40 agonist. This specificity makes it a valuable tool in research focused on metabolic disorders and insulin regulation. Compared to other similar compounds, WAY-388798 offers distinct advantages in terms of its binding affinity and efficacy in activating GPR40.
Properties
IUPAC Name |
5-(chloromethyl)-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2OS/c8-4-6-9-7(10-11-6)5-2-1-3-12-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUDLOUFERNGRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353113 | |
| Record name | 5-(chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63417-81-2 | |
| Record name | 5-(chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine](/img/structure/B1361734.png)

